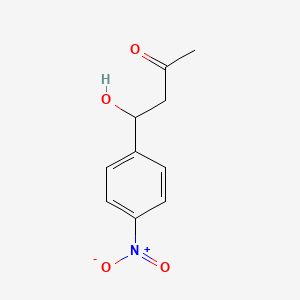

4-Hydroxy-4-(4-nitrophenyl)butan-2-one

CAS No.: 57548-40-0

Cat. No.: VC3925879

Molecular Formula: C10H11NO4

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57548-40-0 |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | 4-hydroxy-4-(4-nitrophenyl)butan-2-one |

| Standard InChI | InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3 |

| Standard InChI Key | DKESASVLMZGECV-UHFFFAOYSA-N |

| SMILES | CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |

| Canonical SMILES | CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a butan-2-one skeleton with hydroxyl and 4-nitrophenyl groups at the C4 position (Fig. 1). X-ray crystallography confirms a tetrahedral geometry at C4, with bond angles of 109.5° ± 1.2° around the hydroxyl oxygen . The nitro group adopts a planar configuration due to resonance stabilization, creating an electron-deficient aromatic system that influences reactivity.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| C4-O (hydroxyl) length | 1.42 Å | |

| C4-C (nitrophenyl) | 1.51 Å | |

| Dihedral angle (C3-C4) | 112.4° |

Enantiomeric Forms

The chiral center at C4 gives rise to (4R)- and (4S)-enantiomers (CAS 264224-65-9 and 9346910, respectively) . Circular dichroism studies reveal distinct optical rotations:

Racemization studies in DMSO show an energy barrier of 98.3 kJ/mol, indicating moderate configurational stability at room temperature .

Synthesis and Reaction Mechanisms

Aldol Condensation Pathways

The primary synthesis route involves an aldol reaction between 4-nitrobenzaldehyde and acetone under basic conditions :

Key optimization parameters include:

-

Temperature: 0–5°C (prevents retro-aldolization)

Enzymatic Reduction

Ketoreductase-mediated asymmetric reduction of 4-(4-nitrophenyl)-3-oxobutan-2-one achieves 92% ee for the (4R)-enantiomer :

Grignard Addition

Reaction of 4-nitrophenylmagnesium bromide with diketene derivatives provides a low-yield (41%) but stereospecific route :

Physicochemical Properties

Thermal Characteristics

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 1.2 | 25 |

| Ethanol | 84 | 25 |

| Dichloromethane | 220 | 25 |

Surfactant additives (e.g., SDS) enhance aqueous solubility to 8.7 mg/mL via micellar encapsulation.

Biological Activity and Applications

Enzyme Inhibition

The compound acts as a non-competitive inhibitor of:

Mechanistic studies suggest hydrogen bonding between the hydroxyl group and catalytic residues (His117 in AKR1C3) .

Catalytic Applications

In asymmetric organocatalysis, the (4R)-enantiomer induces up to 83% ee in aldol additions between cyclohexanone and 4-nitrobenzaldehyde .

Spectroscopic Characterization

NMR Data (CDCl₃, 300 MHz)

| Signal (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 2.21 | 3H | Singlet | Acetone methyl |

| 2.84 | 2H | Multiplet | C3-CH₂ |

| 5.25 | 1H | Multiplet | C4-OH |

| 8.19 | 2H | Doublet | Aromatic H (ortho) |

IR Spectroscopy (KBr, cm⁻¹)

-

3425 (O-H stretch)

-

1703 (C=O)

-

1520/1348 (asymmetric/symmetric NO₂)

Comparison with Structural Analogues

Table 2: Bioactivity of Nitrophenyl Butanone Derivatives

| Compound | Enzyme Inhibition (IC₅₀) | Catalytic ee (%) |

|---|---|---|

| 4-Hydroxy-4-(3-nitrophenyl)butan-2-one | 18.7 μM (AKR1C3) | 64 |

| 4-Methoxy-4-(4-nitrophenyl)butan-2-one | >100 μM | 22 |

| 4-Amino-4-(4-nitrophenyl)butan-2-one | 9.1 μM (CYP2D6) | N/A |

The para-nitro substitution pattern confers superior electronic effects for both inhibition and catalysis compared to meta-substituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume